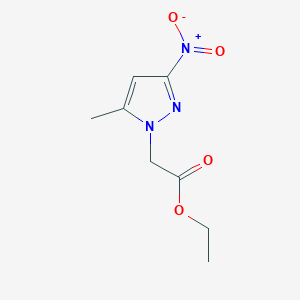![molecular formula C8H8N4O2 B1298108 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 87253-62-1](/img/structure/B1298108.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
説明
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as pharmaceutics, agrochemistry, and photography. The compound features a triazolopyrimidine core, which is a privileged scaffold in medicinal chemistry, often associated with biological activity .
Synthesis Analysis
The synthesis of derivatives of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been explored through various methods. One approach involves the condensation of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional synthons . Another method includes the one-step procedures for the regioselective synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl derivatives, which have shown promising results in inhibiting influenza virus RNA polymerase . Additionally, the synthesis of diheterocyclic compounds from 2-thioacetohydrazide derivatives of the compound has been described, leading to the formation of triazoles, oxadiazoles, and thiadiazoles .
Molecular Structure Analysis
The molecular structure of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been studied using various spectroscopic methods. For instance, the crystal structures of transition metal thiocyanates using this compound as a ligand have been elucidated, revealing different coordination geometries and packing determined by Van der Waals forces . The molecular structure has also been reported in different crystal environments, such as dimethylformamide and water monosolvates, showcasing diverse supramolecular architectures .
Chemical Reactions Analysis
The reactivity of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives includes a range of chemical reactions. These compounds can act as bases and acids, undergo ring alkylation, electrophilic reactions at carbon ring atoms, nucleophilic addition, ring cleavage, and nucleophilic substitution of functional groups . The synthesis of esters and sulfonic acid esters has been achieved by esterification, indicating the versatility of the compound in forming various derivatives with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The compounds exhibit a range of hydrogen-bonding interactions, which contribute to their solid-state structures and potentially affect their solubility and stability . The presence of different substituents can also impact the lipophilicity, acidity, and basicity of the molecules, which are important parameters in drug design .
科学的研究の応用
1. Synthesis of Diheterocyclic Compounds
- Summary of Application: This compound is used as a starting material in the synthesis of diheterocyclic compounds . These compounds are of interest due to their potential biological activity.
- Methods of Application: The compound reacts with CS2 in ethanol at room temperature in the presence of potassium hydroxide. This is followed by treatment with hydrazine hydrate at reflux to afford the desired product .
- Results or Outcomes: The structures of the intermediates and the target compounds were confirmed by 1H-NMR, MS, and elemental analyses .
2. Preparation of Complexes with Zn, Cd, and Hg
- Summary of Application: The compound is used in the preparation and spectroscopic characterization of complexes with Zn, Cd, and Hg .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The spectroscopic characterization of these complexes is reported .
3. Potential Therapeutic Targets
- Summary of Application: Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The study suggests that this compound could potentially be used in the treatment of these disorders .
4. Anti-Inflammatory Agents
- Summary of Application: The compound is used in the synthesis of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The study suggests that these derivatives could potentially be used as anti-inflammatory agents .
5. Herbicidal Activity
- Summary of Application: Some [1,2,4]-triazolo[1,5-a]pyrimidines, including this compound, possess herbicidal activity .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The study suggests that these compounds could potentially be used as herbicides .
6. Antifungal, Antitubercular, and Antibacterial Agents
- Summary of Application: Some [1,2,4]-triazolo[1,5-a]pyrimidines, including this compound, can act as antifungal, antitubercular, and antibacterial agents .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The study suggests that these compounds could potentially be used in the treatment of fungal infections, tuberculosis, and bacterial infections .
特性
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-5(2)12-8(9-4)10-6(11-12)7(13)14/h3H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVBNPDDJKFYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350305 | |
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
87253-62-1 | |
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)



![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)


![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)



